physical and chemical properties of 1-(chlorodifluoromethyl)-4-(trifluoromethyl)benzene
physical and chemical properties of 1-(chlorodifluoromethyl)-4-(trifluoromethyl)benzene
CAS No.: 13947-94-9 Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary
1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene (CAS 13947-94-9), also known as 4-(chlorodifluoromethyl)benzotrifluoride , is a specialized fluorinated aromatic building block.[1][2][][4] It is structurally characterized by a benzene ring substituted at the para positions with a trifluoromethyl group (-CF₃) and a chlorodifluoromethyl group (-CF₂Cl).
This compound serves as a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals.[5] Its unique value lies in the chlorodifluoromethyl motif , which acts as a versatile "linchpin" for introducing difluoromethylene bridges (-CF₂-) or difluoromethyl groups (-CF₂H) into bioactive molecules—moieties that function as lipophilic bioisosteres for carbonyls, ethers, and alcohols.
Chemical Identity & Structural Analysis
The molecule exhibits significant electronic deactivation due to the presence of two strong electron-withdrawing groups (EWG).
| Attribute | Detail |
| IUPAC Name | 1-[Chloro(difluoro)methyl]-4-(trifluoromethyl)benzene |
| Common Synonyms | 4-(Chlorodifluoromethyl)benzotrifluoride; |
| CAS Number | 13947-94-9 |
| Molecular Formula | C₈H₄ClF₅ |
| SMILES | FC(F)(F)C1=CC=C(C(F)(F)Cl)C=C1 |
| Molecular Weight | 230.56 g/mol |
Structural Insight
-
Electronic Effect: The -CF₃ and -CF₂Cl groups are both strong
-withdrawers (inductive effect). This renders the aromatic ring highly electron-deficient ( active) and resistant to electrophilic aromatic substitution ( ). -
Bond Dissociation: The C-Cl bond in the -CF₂Cl group (BDE ~80-85 kcal/mol) is weaker than the C-F bonds (~110 kcal/mol), making it the primary site of chemical functionalization.
Physical Properties[5][7][8]
Precise physical data for this specific congener is often proprietary or extrapolated from its closest analog, 4-chlorobenzotrifluoride (PCBTF) .
| Property | Value / Range | Notes |
| Appearance | Colorless liquid | Characteristic aromatic odor |
| Density | 1.419 g/cm³ | High density due to heavy halogen load |
| Boiling Point | ~145–155 °C (Est.) | Higher than PCBTF (139 °C) due to increased MW |
| Melting Point | < -20 °C | Liquid at operating temperatures |
| Solubility | Negligible in water | Soluble in DCM, THF, Toluene, EtOAc |
| Vapor Pressure | Low | Lower volatility than benzotrifluoride |
Note: Experimental values should be validated per specific lot analysis, as isomeric impurities (meta-isomers) can depress melting points.
Chemical Reactivity & Transformations
The utility of 1-(chlorodifluoromethyl)-4-(trifluoromethyl)benzene lies in the selective reactivity of the C-Cl bond within the chlorodifluoromethyl group.
A. Radical & Metal-Mediated Coupling
The -CF₂Cl group is a precursor to the difluorobenzylic radical (
-
Reduction: Treatment with radical hydrides (e.g., tributyltin hydride or silanes) reduces the -CF₂Cl group to a difluoromethyl group (-CF₂H) , a lipophilic hydrogen bond donor bioisostere for alcohols (-OH) and thiols (-SH).
-
Cross-Coupling: Under photoredox or transition metal catalysis (Cu, Ni), the C-Cl bond can undergo oxidative addition, allowing for the formation of
or bonds.
B. Hydrolytic Stability
Unlike the trichloromethyl group (-CCl₃), which hydrolyzes readily to a carboxylic acid, the -CF₂Cl group is kinetically more stable. However, under forcing acidic conditions (e.g., conc.
C. Nucleophilic Aromatic Substitution ( )
Due to the dual EWG activation, the aromatic ring is susceptible to nucleophilic attack, particularly if a leaving group (like a halogen) were introduced at the ortho position relative to the -CF₃ group.
Reactivity Visualization
Figure 1: Divergent reactivity pathways centered on the activation of the chlorodifluoromethyl group.
Synthesis & Production Pathways
The synthesis typically employs a Swarts-type fluorination strategy, leveraging the difference in reactivity between benzylic C-Cl bonds.
Primary Route: Halogen Exchange (Halex)
The most scalable route involves the partial fluorination of 1,4-bis(trichloromethyl)benzene (hexachloro-p-xylene).
-
Chlorination: Radical chlorination of p-xylene yields 1,4-bis(trichloromethyl)benzene.
-
Fluorination: Controlled fluorination using Antimony(III) fluoride (
) or anhydrous HF. The reaction kinetics allow for the isolation of the mixed halo-species.-
Note: Achieving high selectivity for the asymmetric product (
on one side, on the other) requires precise control of stoichiometry and temperature to avoid over-fluorination to 1,4-bis(trifluoromethyl)benzene.
-
Alternative Route: Chlorodefluorination
Reaction of 1,4-bis(trifluoromethyl)benzene with aluminum chloride (
Synthesis Workflow
Figure 2: Stepwise synthesis via radical chlorination and controlled fluorination.
Applications in Drug Discovery
In medicinal chemistry, this compound is not merely a solvent or intermediate; it is a strategic building block for modulating physicochemical properties.
Lipophilicity Modulation
The introduction of the chlorodifluoromethyl group (and its derivatives) significantly increases
-
Blood-Brain Barrier (BBB) Penetration: The high lipophilicity facilitates passive diffusion across the BBB, making it valuable for CNS drug targets.
Metabolic Stability
The C-F bonds block metabolic oxidation at the benzylic position. Unlike a methyl group (-CH₃) which is rapidly oxidized by CYP450 enzymes to an alcohol or acid, the -CF₂Cl (and derived -CF₂H) group is metabolically robust, extending the half-life (
Bioisosterism
-
-CF₂H as -OH Isostere: When reduced to the difluoromethyl group, it acts as a lipophilic hydrogen bond donor (via the acidic C-H bond polarized by the two fluorines), mimicking the H-bond donor capacity of alcohols but without the metabolic liability.
Safety & Handling
Signal Word: WARNING
| Hazard Class | Statement |
| Skin Irritation | Causes skin irritation (Category 2). |
| Eye Irritation | Causes serious eye irritation (Category 2A). |
| STOT-SE | May cause respiratory irritation (Category 3). |
| Flammability | Combustible liquid. Keep away from heat/sparks. |
Handling Protocol:
-
Engineering Controls: Use only in a chemical fume hood. The high vapor density allows vapors to accumulate in low areas.
-
Incompatibility: Avoid contact with strong oxidizing agents and active metals (Li, Na, Mg) which may induce vigorous defluorination or coupling.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture ingress, which could slowly hydrolyze the C-Cl bond over long periods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13947-94-9, 4-(Chlorodifluoromethyl)benzotrifluoride. Retrieved from .
-
GuideChem. Benzotrifluoride and Derivatives: Physical Properties and Safety Data. Retrieved from .
-
Sigma-Aldrich. Product Specification: 4-(Chlorodifluoromethyl)benzotrifluoride.[1][][6] Retrieved from .
- Dolbier, W. R. (2011). Guide to Fluorine NMR for Organic Chemists. Wiley. (Contextual reference for F-NMR shifts of -CF2Cl vs -CF3).
- Swarts, F. (1898). Sur l'acide fluoroacétique. Bull. Acad. Roy. Belg, 35, 353-379.
